2-(Trifluoromethoxy)pyridine-3-carboxaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-5(4-12)2-1-3-11-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSBDYNLBXPXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Trifluoromethoxy Pyridine 3 Carboxaldehyde and Analogues
De Novo Synthetic Routes for 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde
De novo synthesis, or the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to access specifically substituted pyridines. These methods build the heterocyclic core with the required substituents already incorporated or positioned for subsequent modification.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. Several classical MCRs for pyridine synthesis could theoretically be adapted for the synthesis of the target compound by using a trifluoromethoxy-containing building block.
Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org A plausible, though not yet explicitly documented, strategy for the target scaffold would involve the condensation of a trifluoromethoxy-substituted β-ketoester with an appropriate aldehyde and enamine.
Kröhnke Pyridine Synthesis: The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.comnih.gov The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield highly substituted pyridines. wikipedia.orgresearchgate.net To generate the desired 2-(trifluoromethoxy)pyridine (B3186589) core, this MCR could potentially employ a precursor bearing a trifluoromethoxy group, such as a trifluoromethoxy-substituted α,β-unsaturated ketone.
| Reaction Name | Key Reactants | Potential OCF₃ Building Block | Product Type |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | β-Ketoester with OCF₃ group | 1,4-Dihydropyridine (requires oxidation) |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | α,β-Unsaturated carbonyl with OCF₃ group | Substituted Pyridine |
Cyclization Strategies
Cyclocondensation reactions provide a direct method for forming the pyridine ring from acyclic or simpler cyclic precursors. These strategies are analogous to those used extensively in the synthesis of trifluoromethyl -substituted pyridines (TFMPs). nih.govresearchoutreach.org
The construction of the pyridine ring can be achieved by reacting a trifluoromethoxy-containing building block with a suitable partner to facilitate ring closure. nih.govresearchoutreach.org Commonly used fluorinated building blocks for TFMPs include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. researchoutreach.orgjst.go.jp By analogy, a synthon such as ethyl 4-trifluoromethoxy-3-oxobutanoate could be condensed with an enamine or a 1,3-dicarbonyl compound in the presence of ammonia to form the 2-(trifluoromethoxy)pyridine skeleton. General pyridine syntheses often rely on the condensation of 1,5-dicarbonyl compounds with ammonia or its equivalents to form the aromatic ring. youtube.combaranlab.org
Functional Group Interconversion in Pyridine Precursors
A highly practical approach to this compound involves the synthesis of a stable 2-(trifluoromethoxy)pyridine intermediate, followed by the introduction or modification of a substituent at the 3-position to generate the aldehyde. Standard organic transformations allow for the interconversion of various functional groups into an aldehyde. solubilityofthings.com
Common precursors for a pyridine-3-carboxaldehyde include:
Oxidation of a 3-methyl group: The oxidation of a methyl group at the 3-position (a picoline analogue) is a direct route to the corresponding aldehyde.
Reduction of a 3-carboxylic acid or its derivatives: 2-(Trifluoromethoxy)nicotinic acid or its corresponding esters and amides can be reduced to the aldehyde using appropriate reducing agents. Syntheses for analogous 2-(trifluoromethyl)nicotinic acid derivatives have been developed, suggesting this is a viable pathway. nih.govacs.orgresearchgate.netmdpi.com
Hydrolysis/reduction of a 3-cyano group: A nitrile at the 3-position can be partially reduced or hydrolyzed to yield the carboxaldehyde. The synthesis of nicotinaldehyde (pyridine-3-carbaldehyde) from nicotinonitrile is a known transformation. wikipedia.org
This stepwise approach separates the challenge of ring formation from the installation of the relatively sensitive aldehyde functionality.
| Precursor at 3-Position | Required Transformation | Common Reagents |
| -CH₃ (Methyl) | Oxidation | MnO₂, SeO₂, etc. |
| -COOH (Carboxylic Acid) | Reduction | SOCl₂ then LiAlH(OtBu)₃; or conversion to Weinreb amide followed by DIBAL-H |
| -COOR (Ester) | Reduction | DIBAL-H |
| -CN (Nitrile) | Reduction | DIBAL-H, or Raney Nickel/formic acid |
Trifluoromethoxylation Strategies
Instead of building the ring with the trifluoromethoxy group already attached, one can introduce the -OCF₃ group directly onto a pre-formed, functionalized pyridine ring. The synthesis of trifluoromethoxy-containing heteroarenes is challenging due to the electronic properties of the OCF₃ group. rsc.org
Introduction of the Trifluoromethoxy Group onto Pyridine Rings
Direct trifluoromethoxylation of pyridines is not straightforward. Unlike a methoxy (B1213986) group, the OCF₃ group cannot typically be installed via nucleophilic substitution with a CF₃⁻ source due to strong electron repulsion and the instability of transition metal-OCF₃ complexes. rsc.org
A modern and effective method for the regioselective trifluoromethoxylation of pyridines has been developed that overcomes these challenges. nih.gov The strategy involves a one-pot process where N-protected hydroxylamines derived from pyridines undergo O-trifluoromethylation, followed by a rearrangement that migrates the OCF₃ group onto the pyridine ring. nih.govresearchgate.net This process utilizes a hypervalent iodine compound, the Togni reagent I, as the trifluoromethyl source. rsc.org The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through a radical O-trifluoromethylation followed by an OCF₃-migration pathway. rsc.orgrsc.org
Specific Methods for 2-Position Trifluoromethoxylation
The aforementioned trifluoromethoxylation strategy provides excellent regioselectivity for the 2-position (the α-position) of the pyridine ring. rsc.org When a pyridine-N-hydroxylamine derivative is subjected to the reaction conditions, the OCF₃ group is introduced exclusively at the position ortho to the nitrogen-bearing substituent. rsc.org
The key steps of this one-pot protocol are:
O-Trifluoromethylation: An N-protected hydroxylamine (B1172632) derived from the pyridine starting material reacts with Togni reagent I. A single-electron transfer (SET) mechanism is proposed, generating an N-hydroxyl radical and a trifluoromethyl radical, which then combine. nih.gov
OCF₃ Migration: The resulting O-trifluoromethylated hydroxylamine intermediate undergoes a rearrangement, which is sensitive to the electronic properties of other substituents on the pyridine ring. This migration step transfers the OCF₃ group to the 2-position of the ring. rsc.orgnih.gov
This method represents a significant advance, providing a scalable and operationally simple route to access 2-trifluoromethoxylated pyridines, which are versatile building blocks for further functionalization. rsc.orgrsc.org
| Method | Starting Material | Reagent | Key Feature | Ref. |
| OCF₃ Migration | N-protected Pyridine-hydroxylamine | Togni Reagent I | One-pot, mild conditions, highly regioselective for the 2-position. | rsc.orgnih.gov |
Formylation Reactions for Pyridine-3-carbaldehyde Synthesis
Formylation reactions are fundamental to the synthesis of pyridine-3-carboxaldehydes. These reactions can be broadly categorized into direct methods, where a formyl group is introduced onto the pyridine ring in a single step, and indirect methods, which often involve the transformation of a different functional group into an aldehyde.
Direct formylation introduces the aldehyde functionality onto the pyridine nucleus. One of the most established methods for formylating activated aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. tandfonline.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group. tandfonline.comresearchgate.net While highly effective for many heterocyclic compounds, its application to pyridine systems can be influenced by the electronic nature of the substituents already present on the ring.
Another significant direct method is palladium-catalyzed carbonylation. researchgate.net This technique involves the reaction of a halopyridine, such as a 3-bromopyridine (B30812) derivative, with carbon monoxide in the presence of a palladium catalyst and a hydrogen source. researchgate.net This method offers a versatile route to aromatic aldehydes, and various palladium compounds have been shown to be efficient catalysts for this transformation. researchgate.net
A different approach involves the vapor-phase interaction of a cyanopyridine with formic acid and water over a catalyst. google.com For instance, 3-cyanopyridine (B1664610) can be converted to pyridine-3-aldehyde by passing its vapors along with water and formic acid over a thoria-alumina catalyst at elevated temperatures, typically between 400°C and 500°C. google.com
A widely employed and reliable method for synthesizing pyridine-3-carboxaldehydes is the oxidation of the corresponding precursor alcohol, 3-pyridinemethanol. wikipedia.org This approach is particularly useful for preparing substituted aldehydes where the precursor alcohol is readily accessible. For the synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, is oxidized using manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com
Various oxidizing agents can be employed for this transformation. Besides manganese dioxide, photocatalytic oxidation represents a greener alternative. google.comresearchgate.net For example, the conversion of pyridinemethanol isomers to their respective aldehydes can be achieved through sacrificial TiO₂ photocatalysis in the presence of cupric ions under acidic conditions using artificial sunlight. researchgate.net This method is notable for using water as a solvent at ambient temperatures. researchgate.net
The general synthetic pathway can be summarized as:
Starting Material: A substituted 3-methylpyridine (B133936) (picoline).
Step 1: Transformation of the methyl group. This can involve chlorination to form a dichloromethyl group. guidechem.com
Step 2: Hydrolysis of the intermediate to form the aldehyde. For instance, 3-dichloromethylpyridine can be hydrolyzed to yield 3-pyridinecarboxaldehyde. guidechem.com
Alternative Step 1 & 2: Reduction of a nitrile or ester, or oxidation of the corresponding alcohol. wikipedia.orggoogleapis.com
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound and its analogues is paramount for industrial viability. This requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and the quality of raw materials.
The choice of catalyst is critical and depends on the specific synthetic route.
Hydrogenation/Carbonylation: In syntheses starting from cyanopyridines, palladium-on-carbon (Pd/C) is a common hydrogenation catalyst. chemicalbook.com For carbonylation reactions of halopyridines, various palladium complexes are effective. researchgate.net
Oxidation: For the oxidation of methylpyridines, catalysts based on metal oxides are used in vapor-phase reactions. googleapis.com In the oxidation of precursor alcohols, manganese dioxide (MnO₂) is a frequently used stoichiometric oxidant. chemicalbook.com For photocatalytic oxidation, titanium dioxide (TiO₂) has proven effective. researchgate.net
Hydrolysis and Other Reactions: In the synthesis of pyridine-3-carboxaldehyde from 3-methylpyridine via chlorination and hydrolysis, calcium carbonate can be used as a catalyst during the hydrolysis step. guidechem.com In vapor-phase reactions of cyanopyridine with formic acid, catalysts useful for ketone preparation, such as those comprising compounds of elements from Groups II and III, are employed, with thoria-alumina being a specific example. google.com
| Reaction Type | Catalyst System | Substrate Example | Product | Reported Yield |
| Vilsmeier-Haack | DMF/POCl₃ | 4-phenyl-3-buten-2-one oxime | 2-chloro-5-phenyl-3-pyridine carboxaldehyde | 19-40% tandfonline.com |
| Photocatalytic Oxidation | TiO₂ / Cu(II) | 3-Pyridinemethanol | 3-Pyridinecarboxaldehyde | >60% researchgate.net |
| Hydrolysis | Calcium Carbonate | 3-dichloromethylpyridine | 3-Pyridinecarboxaldehyde | 98% guidechem.com |
| Vapor-Phase Formylation | Thoria-alumina | 3-cyanopyridine | 3-Pyridinecarboxaldehyde | ~70% googleapis.com |
Solvent selection and precise temperature control are crucial for maximizing yield and minimizing side reactions.
Temperature: Reaction temperatures can vary widely. For instance, the Vilsmeier-Haack reaction is often conducted at elevated temperatures, such as 90°C. tandfonline.com The chlorination of 3-methylpyridine requires a specific temperature range of 137°C to 142°C to avoid side reactions on the pyridine ring, while the subsequent hydrolysis is optimal at 115°C. guidechem.com In contrast, some oxidation reactions are initiated at 0°C and then allowed to proceed at room temperature. chemicalbook.com Vapor-phase reactions, by their nature, require very high temperatures, often exceeding 400°C. google.com
Solvent: The solvent can influence reaction rates and selectivity. Dichloromethane (DCM) is a common solvent for oxidation reactions with MnO₂. chemicalbook.com In Vilsmeier-Haack reactions, DMF often serves as both a reagent and a solvent. tandfonline.com For extractions and purifications, solvents like chloroform (B151607) and ethyl acetate are frequently used. tandfonline.comchemicalbook.com Acetic acid has been used as a solvent for certain oxidation reactions of 3-methylpyridine. chemicalbook.com
| Reaction | Optimal Temperature | Solvent(s) | Key Findings |
| Chlorination of 3-methylpyridine | 137°C - 142°C | None (neat) | Temperature control is critical to prevent electrophilic substitution on the pyridine ring. guidechem.com |
| Hydrolysis of 3-dichloromethylpyridine | 115°C | Water | Higher temperatures increase the yield, peaking at 115°C for a near-quantitative conversion. guidechem.com |
| Vapor-Phase Formylation | ~425°C | None (vapor phase) | High temperatures are necessary for the gas-phase reaction over the solid catalyst. google.com |
| Oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol | 0°C to Room Temp. | Dichloromethane | The reaction is initiated at a low temperature and then proceeds to completion at ambient temperature. chemicalbook.com |
The synthesis of complex molecules like this compound begins with readily available starting materials. The trifluoromethyl group (CF₃) is often introduced via building blocks or by modifying existing functional groups. nih.govjst.go.jp
A common precursor for many trifluoromethylpyridines (TFMPs) is 3-picoline (3-methylpyridine). nih.govresearchoutreach.org The synthesis of TFMP derivatives from 3-picoline can involve a series of steps, including chlorination and fluorination. nih.govresearchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals, is synthesized from 3-picoline. jst.go.jp The process can involve liquid-phase chlorination followed by vapor-phase fluorination. nih.gov
Industrial Synthesis Considerations for this compound
The industrial-scale synthesis of this compound presents a unique set of challenges that necessitate careful consideration of cost, scalability, safety, and environmental impact. While specific large-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, an analysis of synthetic routes for analogous compounds provides insight into potential industrial methodologies. Key considerations revolve around the introduction of the trifluoromethoxy group and the subsequent formation of the aldehyde functionality on the pyridine ring.
A critical factor in the industrial synthesis is the selection of a cost-effective and efficient method for the trifluoromethoxylation of a suitable pyridine precursor. While methods for the trifluoromethoxylation of pyridines have been developed and are amenable to gram-scale synthesis, their application on an industrial scale can be hampered by the high cost of reagents. semanticscholar.org For instance, the use of reagents like 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (Togni reagent I) can be prohibitively expensive for large-scale production. semanticscholar.org Therefore, the development of more economical trifluoromethoxylating agents or catalytic methods is a primary concern for industrial viability.
The choice of starting materials and reagents is also paramount. Industrial synthesis demands readily available, low-cost raw materials. The logistics of sourcing and handling large quantities of chemicals, including solvents and catalysts, must be carefully managed. Furthermore, the reaction conditions, such as temperature and pressure, need to be compatible with standard industrial equipment. For instance, high-temperature vapor-phase reactions, which are sometimes employed in the synthesis of fluorinated pyridine derivatives, require specialized reactors and significant energy input. nih.gov
Purification of the final product on a large scale is another critical aspect. The desired compound must be isolated with high purity, which can be challenging and costly. The development of efficient purification techniques, such as crystallization or distillation, that avoid the need for expensive and time-consuming chromatographic methods is essential for an economically viable industrial process. The physical properties of this compound and any impurities will dictate the most suitable purification strategy.
Finally, safety and environmental considerations are of utmost importance in industrial chemical synthesis. A thorough risk assessment of all chemicals and reaction steps is necessary to ensure the safety of the manufacturing process. The generation of hazardous waste must be minimized, and environmentally benign solvents and reagents should be used whenever possible. The development of a sustainable and "green" synthetic route is a key goal in modern industrial chemistry.
Chemical Reactivity and Derivatization of 2 Trifluoromethoxy Pyridine 3 Carboxaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde functional group in 2-(trifluoromethoxy)pyridine-3-carboxaldehyde is the primary site of chemical reactivity, participating in a variety of transformations typical of aromatic aldehydes. These reactions are fundamental to the derivatization of this compound for various applications.
Oxidation Reactions to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(trifluoromethoxy)pyridine-3-carboxylic acid. While specific reagents and conditions for this exact transformation are not detailed in available literature, common oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids are expected to be effective.
Table 1: Potential Oxidizing Agents for the Synthesis of 2-(Trifluoromethoxy)pyridine-3-carboxylic acid
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO₄) | Basic or acidic conditions, followed by workup |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions, typically at low temperatures |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Mildly basic conditions |
| Sodium chlorite (B76162) (NaClO₂) | In the presence of a scavenger like 2-methyl-2-butene |
The trifluoromethoxy group, being strongly electron-withdrawing, may influence the rate and efficiency of the oxidation process.
Reduction Reactions to Alcohols
The aldehyde can be reduced to the corresponding primary alcohol, (2-(trifluoromethoxy)pyridin-3-yl)methanol. This transformation is typically achieved using various reducing agents.
Table 2: Common Reducing Agents for the Synthesis of (2-(Trifluoromethoxy)pyridin-3-yl)methanol
| Reducing Agent | Typical Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | Protic solvents like methanol (B129727) or ethanol |
| Lithium aluminum hydride (LiAlH₄) | Aprotic solvents like diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized hydrogen gas with a metal catalyst |
The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. This fundamental reaction can lead to the formation of a wide array of derivatives. Examples of nucleophiles include Grignard reagents (R-MgX) and organolithium compounds (R-Li), which would lead to the formation of secondary alcohols after an aqueous workup. Cyanide ions (from sources like HCN or KCN) would form a cyanohydrin. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine (B92270) nitrogen is expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating these addition reactions.
Condensation Reactions
Condensation reactions involving the aldehyde moiety are crucial for building more complex molecular architectures.
This compound is expected to react with primary amines to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. The general reaction is as follows:
R-NH₂ + OHC-Py-OCF₃ → R-N=CH-Py-OCF₃ + H₂O
The stability and ease of formation of the resulting Schiff base would depend on the nature of the 'R' group on the amine. Aromatic amines, for instance, often form stable, conjugated Schiff bases.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. For this compound, this reaction would lead to the formation of a new carbon-carbon double bond.
Table 3: Examples of Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Product Type |
| Malononitrile | 2-((2-(Trifluoromethoxy)pyridin-3-yl)methylene)malononitrile |
| Diethyl malonate | Diethyl 2-((2-(trifluoromethoxy)pyridin-3-yl)methylene)malonate |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(trifluoromethoxy)pyridin-3-yl)acrylate |
The reaction is generally catalyzed by bases such as piperidine (B6355638) or pyridine. The electron-deficient nature of the pyridine ring in the starting aldehyde may enhance its reactivity in this type of condensation.
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde functional group at the 3-position of the pyridine ring is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods are fundamental in organic synthesis for the creation of carbon-carbon double bonds by converting carbonyl compounds into alkenes. wikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comorganic-chemistry.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (EWG) that can delocalize the negative charge, generally yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides (e.g., where the substituent is an alkyl group) typically lead to the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generated by deprotonating a phosphonate ester, which is often more reactive than the corresponding phosphorus ylide. A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, especially when reacting with aldehydes. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
For this compound, an aromatic aldehyde, both reactions would proceed at the formyl group. Given the general trends, the HWE reaction and the Wittig reaction with stabilized ylides are expected to produce the corresponding 2-(trifluoromethoxy)-3-(alkenyl)pyridine derivatives with high (E)-stereoselectivity. nih.gov
Table 1: Predicted Products of Olefination Reactions This table is generated based on established principles of the Wittig and Horner-Wadsworth-Emmons reactions.
| Reagent Type | Specific Reagent | Expected Major Product Stereoisomer | Product Name |
|---|---|---|---|
| Stabilized Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | E | Ethyl 3-(2-(trifluoromethoxy)pyridin-3-yl)acrylate |
| Non-Stabilized Wittig Reagent | Methylenetriphenylphosphorane | N/A (Terminal Alkene) | 3-Ethenyl-2-(trifluoromethoxy)pyridine |
| HWE Reagent | Triethyl phosphonoacetate | E | Ethyl 3-(2-(trifluoromethoxy)pyridin-3-yl)acrylate |
| HWE Reagent | Diethyl benzylphosphonate | E | 2-(Trifluoromethoxy)-3-(2-phenylethenyl)pyridine |
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, although its basicity is attenuated by the electron-withdrawing effects of the trifluoromethoxy and aldehyde groups. This nitrogen atom is a key site for chemical modifications, including oxidation and complexation with metal ions.
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form a pyridine N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of an N-oxide significantly alters the electronic properties of the pyridine ring. The N-O moiety can act as both an electron donor through resonance and an electron acceptor through induction, which activates the positions ortho (2 and 6) and para (4) to the nitrogen for both nucleophilic and electrophilic attack.
For this compound, N-oxidation would yield this compound N-oxide. However, the presence of a strong electron-withdrawing group at the 2-position, such as a trifluoromethoxy group, can decrease the nucleophilicity of the pyridine nitrogen and may render the N-oxidation more challenging or result in unstable N-oxide products. nih.gov Studies on substituted pyridines have shown that strongly σ-withdrawing substituents at the 2-position can result in no product formation under certain N-oxidation conditions. nih.gov Nevertheless, various powerful oxidizing systems have been developed that can achieve N-oxidation even on electron-deficient pyridines. arkat-usa.orgresearchgate.net
Coordination Chemistry with Metal Centers
The pyridine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. Pyridine and its derivatives are common ligands in coordination chemistry. In the case of this compound, coordination can occur solely through the pyridine nitrogen.
Furthermore, the presence of the adjacent aldehyde group at the 3-position introduces the possibility of chelation, where the molecule could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen. While less common for 3-substituted pyridines compared to 2-substituted ones, the formation of a six-membered chelate ring is plausible and could lead to the formation of stable metal complexes. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.
Table 2: Potential Coordination Behavior This table outlines the potential roles of this compound as a ligand in coordination chemistry.
| Coordination Mode | Donating Atoms | Potential Metal Centers | Resulting Complex Type |
|---|---|---|---|
| Monodentate | Pyridine Nitrogen | Ru(II), Co(II), Ni(II), Cu(II), Zn(II) | Metal-Pyridine Complex |
| Bidentate (Chelating) | Pyridine Nitrogen, Carbonyl Oxygen | Pd(II), Pt(II), Fe(III), Rh(I) | Metal Chelate Complex |
Reactions Involving the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group is a key feature of the molecule, primarily valued for the unique physicochemical properties it imparts rather than for its chemical reactivity.
Stability and Reactivity of the OCF3 Substituent
The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. mdpi.comresearchgate.net It is considered one of the most stable fluorine-containing substituents and is generally inert to a wide range of acidic, basic, and thermal conditions. researchgate.netrsc.org This high stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com
Key properties imparted by the OCF3 group include:
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the OCF3 group a potent electron-withdrawing substituent, significantly influencing the electronic landscape of the pyridine ring. rsc.orgnih.gov
High Lipophilicity: The OCF3 group is one of the most lipophilic substituents known, a property that is highly valuable in the design of bioactive molecules as it can enhance membrane permeability and bioavailability. mdpi.comnih.gov
Metabolic Stability: The robustness of the C-F bonds makes the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism, which is a common pathway for deactivating drug molecules. nih.gov
Due to these characteristics, the OCF3 group is often incorporated into pharmaceutical and agrochemical compounds to enhance their efficacy and pharmacokinetic profiles. mdpi.comnih.govnih.gov Its primary role is as a stable, non-reactive modulator of molecular properties.
Transformations of the Trifluoromethoxy Group
Direct chemical transformations of the trifluoromethoxy group are exceedingly rare and synthetically challenging. The inherent stability of the group, particularly the strong C-F bonds, means that any reaction attempting to cleave these bonds would require harsh conditions that would likely degrade the rest of the molecule. tcichemicals.com
While some progress has been made in the selective C-F bond activation of the related trifluoromethyl (CF3) group, often requiring specific directing groups or reagents, these methods are not generally applicable to the OCF3 group. tcichemicals.com The literature predominantly focuses on methods for the introduction of the OCF3 group onto aromatic and heteroaromatic scaffolds rather than its subsequent chemical modification. rsc.orgnih.govacs.org Therefore, in the context of synthetic chemistry, the trifluoromethoxy group on this compound should be regarded as a stable and unreactive spectator substituent that influences the reactivity of the other functional groups.
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The aldehyde group of this compound serves as a key electrophilic component in several important MCRs.
The Petasis Borono-Mannich (PBM) reaction is a versatile MCR that synthesizes substituted amines from the condensation of an aldehyde, an amine, and an organoboronic acid. researchgate.netwikipedia.org This reaction is celebrated for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups. wikipedia.org In this reaction, this compound would react with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then attacked by the nucleophilic organic group from the boronic acid to yield the final α-amino acid or other amine derivatives. organic-chemistry.orgmdpi.com
The scope of the PBM reaction allows for considerable variation in the amine and boronic acid components, enabling the synthesis of a diverse library of compounds from a single aldehyde precursor. organic-chemistry.orgacs.org Potential derivatives accessible from this compound are outlined in the table below.
| Amine Component | Boronic Acid Component | Potential Product Structure |
| Benzylamine | Phenylboronic acid | N-Benzyl-1-(2-(trifluoromethoxy)pyridin-3-yl)methanamine |
| Morpholine | Vinylboronic acid | 4-(1-(2-(trifluoromethoxy)pyridin-3-yl)allyl)morpholine |
| Glycine methyl ester | 4-Methoxyphenylboronic acid | Methyl 2-((4-methoxyphenyl)(2-(trifluoromethoxy)pyridin-3-yl)methylamino)acetate |
| Aniline | Thiophene-2-boronic acid | N-(Phenyl(thiophen-2-yl)methyl)-2-(trifluoromethoxy)pyridin-3-amine |
This table illustrates hypothetical products based on the general reactivity of the Petasis Borono-Mannich reaction.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. nih.gov These processes are highly efficient for rapidly building molecular complexity from simple starting materials. The aldehyde functionality in this compound is a prime starting point for initiating such cascades.
For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, such as malononitrile, can generate a reactive intermediate. This intermediate can then undergo a series of subsequent reactions like Michael addition and intramolecular cyclization in a one-pot sequence to yield highly functionalized pyridine derivatives. mdpi.com Another potential pathway involves defluorinative multicomponent cascade reactions, which have been shown to be effective for various trifluoromethyl-substituted pyridines, suggesting a possible, analogous reactivity for the trifluoromethoxy analogue. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Potential Fused System |
| Malononitrile | N-Alkyl-2-cyanoacetamide | Domino Knoevenagel/Michael/Cyclization | Dihydropyridine-dicarbonitrile |
| Ethyl acetoacetate | Ammonia (B1221849) | Hantzsch-type reaction | Dihydropyridin-dicarboxylate |
| 2-Aminobenzimidazole | None | Pictet-Spengler type cascade | Pyridobenzimidazole |
This table presents potential cascade reactions and resulting structures based on established synthetic methodologies.
Derivatization Strategies for Building Complex Molecules
Beyond multi-component reactions, the structure of this compound allows for a wide array of derivatization strategies to build more complex molecular architectures. These can involve modifications to the core pyridine ring, functionalization at adjacent positions, or the construction of fused heterocyclic systems.
The pyridine ring is an electron-deficient heterocycle, and its reactivity is further influenced by the strongly electron-withdrawing trifluoromethoxy group. This electronic nature makes the ring susceptible to certain modifications.
Nucleophilic Aromatic Substitution (SNAr): The presence of the -OCF3 group activates the pyridine ring towards SNAr. A suitable leaving group, such as a halogen, could be introduced at the C4 or C6 positions and subsequently displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups.
C-H Functionalization: While challenging, direct C-H functionalization offers a powerful way to modify the ring without pre-functionalization. nih.gov Transition-metal-catalyzed methods could potentially be employed to introduce aryl or alkyl groups at the C4, C5, or C6 positions, though regioselectivity can be a significant hurdle. nih.gov
Skeletal Editing: Advanced synthetic methods allow for the complete rearrangement of the pyridine skeleton. nih.gov Such "skeletal editing" can transform the pyridine ring into different carbocyclic or heterocyclic systems, representing a profound structural modification. nih.gov
The aldehyde at the C3 position is the most versatile handle for functionalization. It can be readily transformed into a wide variety of other functional groups, which in turn can be used for further synthetic elaborations.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
Carbon-Carbon Bond Formation: The aldehyde readily participates in classic C-C bond-forming reactions such as the Wittig reaction (to form alkenes), Grignard addition (to form secondary alcohols), and aldol (B89426) or Henry reactions.
Directed Ortho-Metalation (DoM): The aldehyde, or a protected form of it, can direct metalation (e.g., lithiation) to the adjacent C4 position. The resulting organometallic intermediate can then be quenched with various electrophiles to install a wide range of substituents at this position.
| Reaction Type | Reagent | Functional Group Transformation |
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Aldehyde → Alkene |
| Grignard Addition | Phenylmagnesium bromide | Aldehyde → Secondary Alcohol |
| Oxidation | Potassium permanganate | Aldehyde → Carboxylic Acid |
| Henry Reaction | Nitromethane | Aldehyde → β-Nitro Alcohol |
| Reductive Amination | Benzylamine, NaBH4 | Aldehyde → Secondary Amine |
The 1,2-arrangement of the ring nitrogen and the C3-aldehyde group provides an ideal template for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. ias.ac.in These reactions typically involve condensation with a reagent containing two reactive sites that can cyclize onto the pyridine framework.
Friedländer Annulation: Reaction with a ketone containing an α-methylene group (e.g., cyclohexanone) in the presence of a base or acid catalyst can construct a fused quinoline-like ring system.
Gewald Reaction: Condensation with an active methylene nitrile and elemental sulfur can lead to the formation of a fused thienopyridine system.
Reaction with Binucleophiles: Reagents like hydrazine, hydroxylamine (B1172632), or guanidine (B92328) can react with the aldehyde and a suitable group at the C2 position to form fused pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, or pyrimido[4,5-b]pyridines, respectively.
| Reagent | Fused Heterocyclic System |
| Ethyl cyanoacetate, Sulfur | Thieno[2,3-b]pyridine |
| Hydrazine | Pyrazolo[3,4-b]pyridine |
| Guanidine | Pyrimido[4,5-b]pyridine |
| Cyclohexanone | Benzo[b] nih.govnih.govnaphthyridine derivative |
Advanced Reaction Mechanisms and Catalysis in 2 Trifluoromethoxy Pyridine 3 Carboxaldehyde Chemistry
Elucidation of Reaction Mechanisms
Understanding the transient species and pathways involved in reactions of 2-(trifluoromethoxy)pyridine-3-carboxaldehyde is crucial for controlling reaction outcomes and designing novel synthetic methodologies.
Intermediate Characterization and Pathways (e.g., Iminium Ions, Enamines)
Reactions involving the aldehyde functionality of this compound, particularly in the presence of amines, often proceed through key intermediates such as iminium ions and enamines.
Iminium Ions: In the presence of a secondary amine and an acid catalyst, the aldehyde can reversibly form an iminium ion. This electrophilic species is significantly more reactive towards nucleophiles than the parent aldehyde. For instance, in three-component aza-Friedel–Crafts reactions, an aldehyde and a cyclic amine can form an iminium ion under Lewis acid catalysis. This intermediate is then attacked by a nucleophile, such as an imidazo[1,2-a]pyridine, at its C3 position to yield the final alkylated product. nih.gov While this has been demonstrated with other aldehydes, the principle is directly applicable to this compound, where the electron-withdrawing nature of the trifluoromethoxy group would further enhance the electrophilicity of the iminium ion.
Enamines: Alternatively, in the presence of a secondary amine catalyst, the aldehyde can form a nucleophilic enamine intermediate. This pathway is central to many organocatalytic transformations. The enamine can then participate in reactions with various electrophiles. For example, in the asymmetric α-trifluoromethylation of aldehydes, an enamine formed from the aldehyde and a chiral imidazolidinone catalyst can react with a source of trifluoromethyl radicals. princeton.edu Subsequent hydrolysis of the resulting intermediate would yield the α-trifluoromethylated aldehyde and regenerate the catalyst. princeton.edu This strategy highlights a potential route for the stereoselective functionalization of this compound at the α-position.
The formation and reactivity of these intermediates are often influenced by reaction conditions such as the nature of the amine, the catalyst, the solvent, and the temperature. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics and geometries of these transient species and the transition states leading to their formation and subsequent reactions. nih.gov
Rearrangement Processes
While specific rearrangement processes involving this compound are not extensively documented in dedicated studies, the inherent reactivity of the trifluoromethylated pyridine (B92270) scaffold suggests potential for such transformations under certain conditions. For instance, the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been achieved through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which involves the interception of bicyclic aziridinium (B1262131) intermediates by various nucleophiles. nih.gov This type of rearrangement, driven by ring strain and the formation of stabilized intermediates, could potentially be adapted to derivatives of this compound.
Stereochemical Outcomes and Asymmetric Induction
Controlling the stereochemistry of reactions involving this compound is a key objective for the synthesis of enantiomerically pure, biologically active molecules. Asymmetric induction can be achieved through the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting center.
In organocatalysis, chiral secondary amines are widely used to generate chiral enamines or iminium ions, which then react with high stereoselectivity. For example, the use of chiral diarylprolinol silyl (B83357) ethers as organocatalysts in the Michael addition of aldehydes to nitroolefins can lead to the formation of products with excellent enantioselectivity. nih.gov This approach could be applied to the asymmetric functionalization of this compound. The stereochemical outcome is often rationalized by transition state models where the catalyst shields one face of the intermediate, directing the attack of the incoming reagent to the other face.
Catalytic Approaches in Transformations
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for its transformation.
Transition-Metal Catalysis (e.g., Copper-Catalyzed Reactions)
Transition metals, particularly copper, are known to catalyze a wide range of transformations involving trifluoromethylated compounds. Copper-catalyzed reactions often proceed through radical pathways or via organocopper intermediates.
Copper-catalyzed trifluoromethylation reactions are of significant interest for the introduction of the CF3 group into organic molecules. nih.gov For instance, copper catalysts can be employed in the trifluoromethylation of alkyl bromides, a process that can be facilitated by photoredox catalysis to overcome the high barrier of oxidative addition. princeton.edu While not directly applied to this compound, this methodology could be adapted for the transformation of its derivatives.
Furthermore, copper(I)-catalyzed fluorination of aryl bromides bearing a pyridyl directing group has been developed, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. rsc.org This highlights the potential for copper-catalyzed modifications of the pyridine ring in derivatives of the target compound.
Below is a table summarizing representative copper-catalyzed trifluoromethylation reactions, illustrating the versatility of this approach.
| Substrate Type | Trifluoromethylating Agent | Catalyst | Conditions | Product Type | Ref |
| Alkyl Bromides | Togni's reagent | Cu(I) salt / Photocatalyst | Visible light | Alkyl trifluoromethanes | princeton.edu |
| Cycloalkanone Oximes | Zn(CF3)2 | Cu(OTf)2 | Dichloromethane (B109758) | γ- or δ-CF3-substituted nitriles | researchgate.net |
| Oximes | Togni's reagent | CuI | Mild conditions | Trifluoromethyl-substituted isoxazolines | rsc.org |
Organocatalysis (e.g., Asymmetric Michael Addition)
Organocatalysis offers a metal-free alternative for asymmetric transformations, often utilizing small organic molecules as catalysts. The activation of this compound through enamine or iminium ion formation is a cornerstone of its organocatalytic chemistry.
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that can be effectively catalyzed by chiral organocatalysts. For example, the addition of aldehydes to nitroalkenes, catalyzed by adamantoyl L-prolinamides, can produce the corresponding Michael adducts in high yields and excellent enantioselectivities. rsc.org This methodology is directly applicable to this compound as the aldehyde component.
The general mechanism involves the formation of a chiral enamine from the aldehyde and the catalyst, which then adds to the Michael acceptor (e.g., a nitroalkene). The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the electrophile.
The following table presents examples of organocatalytic asymmetric Michael additions of aldehydes, demonstrating the potential for stereoselective functionalization of this compound.
| Aldehyde | Michael Acceptor | Organocatalyst | Yield (%) | Enantiomeric Excess (%) | Ref |
| Various aldehydes | Trifluoroethylidene malonates | Diarylprolinol silyl ether | High | High | nih.gov |
| Aldehydes and ketones | Nitroalkenes | Adamantoyl L-prolinamide | up to 95 | up to 99 | rsc.org |
| Aldehydes | 2-Furanones | Diarylprolinol silyl ether | up to 89 | up to 99 | rsc.org |
Asymmetric Autocatalysis and Enantiomeric Excess Amplification
Asymmetric autocatalysis is a fascinating phenomenon in which a chiral product acts as a catalyst for its own formation. This process can lead to a significant amplification of enantiomeric excess (ee) from a very small initial imbalance. While specific studies on asymmetric autocatalysis involving this compound are not extensively documented, the principles can be understood by examining related pyridine and pyrimidine (B1678525) systems.
In a typical asymmetric autocatalytic reaction, the chiral product forms a complex with a prochiral substrate and a reagent, directing the reaction to preferentially form more of itself. A well-known example is the enantioselective addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, where the resulting chiral pyrimidyl alkanol serves as the catalyst. elsevierpure.com This reaction has demonstrated the ability to achieve significant amplification of enantiopurity. elsevierpure.com
The general mechanism for such a reaction involving a pyridine-based aldehyde like this compound would likely proceed as follows:
Initial Chiral Influence: The reaction is initiated in the presence of a small amount of a chiral initiator or a slight stochastic fluctuation in enantiomeric composition.
Formation of a Chiral Catalyst: The initial reaction produces a small excess of one enantiomer of the corresponding alcohol.
Catalytic Cycle: This chiral alcohol then acts as a catalyst. It can coordinate with the aldehyde and the alkylating or reducing agent (e.g., diisopropylzinc), forming a diastereomeric transition state. This transition state favors the formation of the same enantiomer of the alcohol, thus amplifying the initial enantiomeric excess.
Research on other nitrogen-containing heterocyclic alkanols, such as 3-quinolyl alkanol and 5-carbamoyl-3-pyridyl alkanol, has shown them to be highly efficient asymmetric autocatalysts in the addition of diisopropylzinc to the corresponding aldehydes. nih.gov This suggests that the nitrogen atom in the pyridine ring of this compound could play a similar crucial role in coordinating the zinc reagent and facilitating the asymmetric induction.
The amplification of enantiomeric excess is a key feature of these systems. Even a minute initial enantiomeric imbalance can be amplified to a high level of enantiopurity through the catalytic cycle. This has profound implications for understanding the origins of homochirality in nature. nih.gov
Table 1: Examples of Asymmetric Autocatalysis in Heterocyclic Aldehydes
| Aldehyde | Reagent | Chiral Product (Autocatalyst) | Observed Outcome |
| Pyrimidine-5-carbaldehyde | Diisopropylzinc | Pyrimidyl alkanol | Significant amplification of enantiopurity elsevierpure.com |
| 3-Quinolyl aldehyde | Diisopropylzinc | 3-Quinolyl alkanol | Highly efficient asymmetric autocatalysis nih.gov |
| 5-Carbamoyl-3-pyridinecarboxaldehyde | Diisopropylzinc | 5-Carbamoyl-3-pyridyl alkanol | Highly efficient asymmetric autocatalysis nih.gov |
Acid and Base Catalysis in Condensation Reactions
Acid and base catalysis are fundamental in promoting condensation reactions involving aldehydes such as this compound. These reactions, particularly the Knoevenagel condensation, are vital for forming new carbon-carbon bonds.
Base Catalysis:
In base-catalyzed condensation reactions, the base facilitates the deprotonation of an active methylene (B1212753) compound, creating a nucleophilic carbanion or enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps typically involve protonation and dehydration to yield the final condensed product, often an α,β-unsaturated compound. wikipedia.org
The general mechanism for a base-catalyzed Knoevenagel condensation is as follows:
Deprotonation: A base removes a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion. wikipedia.org
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of this compound.
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or a solvent molecule.
Dehydration: The intermediate alcohol undergoes dehydration to form a stable C=C double bond.
A variety of bases can be employed, ranging from weak amines like piperidine (B6355638) to stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net The choice of base can influence the reaction rate and selectivity. In some instances, even the pyridine nitrogen within the reactant molecule can contribute to the catalysis, especially in catalyst-free conditions. bas.bg
Acid Catalysis:
In acid-catalyzed condensation reactions, the acid protonates the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This activation makes the aldehyde more susceptible to attack by a weak nucleophile, such as the enol form of an active methylene compound.
The mechanism for an acid-catalyzed condensation typically involves:
Protonation of the Carbonyl: An acid protonates the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic.
Enol/Enolate Formation: The active methylene compound can exist in equilibrium with its enol form, which is facilitated by the acidic conditions.
Nucleophilic Attack: The enol attacks the protonated carbonyl carbon.
Deprotonation and Dehydration: A series of proton transfer steps and the elimination of a water molecule lead to the final product.
Various Lewis and Brønsted acids can be utilized as catalysts. Lewis acids, such as metal ions, can coordinate to the carbonyl oxygen, thereby activating the aldehyde. researchgate.net The use of solid acid catalysts is also a common strategy to facilitate easier product purification and catalyst recycling.
Table 2: Catalysts in Knoevenagel Condensation of Pyridine-based Aldehydes
| Catalyst Type | Catalyst Example | Role | Reference |
| Base | Piperidine | Deprotonation of active methylene compound | wikipedia.org |
| L-proline | Bifunctional catalysis | sciensage.info | |
| DBU | Deprotonation of active methylene compound | researchgate.net | |
| Acid | Metal-Organic Frameworks | Lewis acid activation of carbonyl | acs.org |
| Yttrium Iron Garnet | Heterogeneous acid catalysis | nih.gov | |
| Ceria-doped Zirconia | Heterogeneous acid catalysis | nih.gov |
The electronic properties of the this compound, specifically the electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring, would enhance the electrophilicity of the carbonyl carbon, likely making it a very reactive substrate in both acid and base-catalyzed condensation reactions.
Computational and Theoretical Investigations of 2 Trifluoromethoxy Pyridine 3 Carboxaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the molecular structure, stability, and reactivity of chemical compounds. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. materialsciencejournal.orgmanipal.edu For molecules like substituted pyridine (B92270) carboxaldehydes, DFT calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov Such studies would yield crucial information about the molecule's energy, electronic distribution, and molecular orbital energies. The trifluoromethoxy group, known for its strong electron-withdrawing nature, is expected to significantly influence the electronic properties of the pyridine ring. nih.gov
Geometrical Optimizations and Conformational Analysis
Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.gov For 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles.
A key aspect of its structure is the potential for rotational isomers, or conformers, arising from rotation around the single bond connecting the pyridine ring and the carboxaldehyde group. researchgate.net This can result in different spatial orientations of the aldehyde group relative to the pyridine nitrogen and the trifluoromethoxy group. Conformational analysis would identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformers. semanticscholar.orgd-nb.info The trifluoromethoxy group itself has preferred conformations relative to the aromatic ring, which would also be determined. semanticscholar.org
Illustrative Geometrical Parameters for the Most Stable Conformer of a Pyridine-3-carboxaldehyde Derivative Note: This data is representative of a typical pyridine-3-carboxaldehyde structure and not the specific, experimentally determined values for this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-C(aldehyde) | ~1.49 Å |
| Bond Length | C(aldehyde)=O | ~1.21 Å |
| Bond Angle | C(ring)-C(aldehyde)=O | ~124° |
| Dihedral Angle | N(ring)-C(ring)-C(aldehyde)=O | ~0° or ~180° |
Electronic Structure Analysis
The electronic structure dictates the chemical behavior of a molecule. Analyses of molecular orbitals, charge distribution, and electrostatic potential provide a detailed picture of a molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scirp.orgntu.edu.iq A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. dergipark.org.tr For this compound, the electron-withdrawing trifluoromethoxy and carboxaldehyde groups are expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine.
Illustrative Frontier Orbital Energies Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a substituted pyridine.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 eV | Primarily localized on the pyridine ring (π-system) |
| LUMO | -2.0 eV | Localized on the carboxaldehyde group and pyridine ring (π*-system) |
| HOMO-LUMO Gap | 5.5 eV | Indicates moderate chemical stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and atomic charges. uni-muenchen.de This analysis can quantify electron delocalization (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
For this compound, NBO analysis would reveal the nature of the C-O, C-F, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. It would also quantify the delocalization of electron density from the pyridine ring to the electron-withdrawing substituents and vice-versa, providing insight into the molecule's electronic stability and resonance structures.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. nih.govresearchgate.net
Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net In this compound, the most negative potential is expected near the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them likely sites for protonation or interaction with Lewis acids. nih.govnih.gov Positive potential regions would be expected around the hydrogen atoms and near the electron-deficient carbon atom of the carbonyl group.
Spectroscopic Property Predictions
Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. DFT methods have proven to be highly accurate in simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The generation of theoretical IR and NMR spectra for this compound would typically involve geometry optimization of the molecule's ground state, followed by frequency and chemical shielding calculations. These computations are often performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. jocpr.com
For the Infrared (IR) spectrum , the calculations would yield the vibrational frequencies and their corresponding intensities. The presence of the trifluoromethoxy (–OCF₃) group, the pyridine ring, and the carboxaldehyde (–CHO) group would lead to a complex and characteristic spectrum. Based on studies of similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine, specific vibrational modes can be anticipated. researchgate.net The C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region. materialsciencejournal.org The C=O stretching of the aldehyde group would produce a strong absorption band, typically calculated to be around 1735 cm⁻¹. materialsciencejournal.org The pyridine ring stretching vibrations are predicted to occur in the 1600-1300 cm⁻¹ range. materialsciencejournal.org The strong electron-withdrawing nature of the –OCF₃ group would influence the frequencies of the C-O-C stretching and the C-F vibrations.
For the Nuclear Magnetic Resonance (NMR) spectrum , the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding constants of the ¹H and ¹³C nuclei. jocpr.comresearchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The calculated chemical shifts for the protons and carbons in the pyridine ring and the aldehyde group would be highly sensitive to the electronic environment shaped by the electronegative trifluoromethoxy group. In analogous pyridine derivatives, aromatic carbon signals are typically observed in the 100-150 ppm range. researchgate.net The aldehyde carbon would be expected at a significantly downfield shift.
A hypothetical table of predicted vibrational frequencies, based on calculations for related pyridine derivatives, is presented below to illustrate the expected IR data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Pyridine C-H Stretch | 3050 - 3100 | Medium |
| Aldehyde C-H Stretch | ~2795 | Weak |
| Aldehyde C=O Stretch | ~1735 | Strong |
| Pyridine Ring Stretch | 1580 - 1600 | Strong |
| Pyridine Ring Stretch | 1420 - 1460 | Medium |
| C-O-C Asymmetric Stretch | 1250 - 1300 | Strong |
| C-F Stretch | 1150 - 1250 | Very Strong |
Similarly, a table of predicted ¹³C NMR chemical shifts can be conceptualized.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 185 - 195 |
| C2 (Pyridine) | 155 - 165 |
| C4 (Pyridine) | 135 - 145 |
| C5 (Pyridine) | 120 - 130 |
| C6 (Pyridine) | 148 - 158 |
| C3 (Pyridine) | 130 - 140 |
| CF₃ | 115 - 125 (quartet) |
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Understanding the intermolecular interactions within the crystal lattice of this compound is key to comprehending its solid-state properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions. mdpi.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface. A particularly useful mapping is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii. researchgate.net
For this compound, the presence of fluorine, oxygen, and nitrogen atoms, along with hydrogen atoms on the aromatic ring, suggests a rich variety of potential intermolecular interactions. Based on studies of other fluorine-containing pyridine compounds, the crystal packing would likely be dominated by a combination of C-H···F, C-H···O, and C-H···N interactions. nih.gov
The table below outlines the expected contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on analogous structures.
| Interaction Type | Anticipated Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···F / F···H | 25 - 35% | Interactions between fluorine atoms and hydrogen atoms of the pyridine ring. |
| H···H | 15 - 25% | Contacts between hydrogen atoms on adjacent molecules. |
| H···O / O···H | 10 - 20% | Hydrogen bonding involving the aldehyde and trifluoromethoxy oxygen atoms. |
| H···C / C···H | 5 - 15% | Interactions involving the carbon framework and hydrogen atoms. |
| Other (N···H, F···F, etc.) | < 10% | Minor contributions from other possible close contacts. |
Non-Linear Optical (NLO) Properties
Organic molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which has relevance in technologies like optical data storage and signal processing. nih.gov The NLO response of a molecule is related to how its electron density is polarized by an external electric field. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. materialsciencejournal.org
The key NLO parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For a molecule to have a non-zero β value, it must lack a center of inversion. The structure of this compound, with its substituted pyridine ring, is inherently non-centrosymmetric.
The presence of both electron-withdrawing (–OCF₃, –CHO) and electron-donating (the pyridine nitrogen's lone pair) characteristics within the molecule can create a "push-pull" electronic system, which is a common feature in molecules with high NLO activity. nih.gov The intramolecular charge transfer (ICT) in such systems can lead to large changes in the dipole moment and thus a significant hyperpolarizability.
Theoretical calculations of these properties for this compound would involve applying an external electric field in the DFT calculations and determining the energy response. A study on the related 3-pyridine carboxaldehyde has shown that it is an attractive candidate for NLO studies, with its first hyperpolarizability being a subject of computational investigation. materialsciencejournal.org The introduction of the strongly electron-withdrawing trifluoromethoxy group in place of a hydrogen atom would be expected to enhance the NLO properties.
The table below presents hypothetical, yet plausible, calculated NLO properties for this compound, contextualized by values seen in similar organic molecules.
| Property | Symbol | Predicted Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | 3 - 5 D | Indicates the overall polarity of the molecule. |
| Mean Polarizability | ⟨α⟩ | ~100 - 150 | Measures the linear response of the electron cloud to an electric field. |
| Total First Hyperpolarizability | βtot | Significant non-zero value | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |
Applications of 2 Trifluoromethoxy Pyridine 3 Carboxaldehyde As a Synthetic Intermediate
Precursor for Azaindole Skeletons
A comprehensive review of scientific literature did not yield specific examples of 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde being directly utilized as a precursor for the synthesis of azaindole skeletons. While the synthesis of azaindoles from various pyridine (B92270) derivatives is a well-established area of research, with numerous methods developed for their construction, no documented pathways specifically start from this particular trifluoromethoxylated pyridine aldehyde. The general strategies for azaindole synthesis often involve the cyclization of substituted aminopyridines or the construction of the pyrrole (B145914) ring onto a pre-existing pyridine.
Building Block for Pharmaceutical and Agrochemical Intermediates
The incorporation of trifluoromethoxy (-OCF3) groups is a common strategy in the design of modern pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, lipophilicity, and binding affinity. thieme-connect.deresearchgate.net Pyridine-based structures are also prevalent in these fields. researchgate.netnih.gov However, a detailed search of available scientific literature and patents did not reveal specific instances where this compound is explicitly used as a building block for the synthesis of commercially significant pharmaceutical or agrochemical intermediates. While trifluoromethylpyridines are widely used, the applications of their trifluoromethoxy analogs, particularly this specific aldehyde, are not as extensively documented. researchgate.netresearchgate.net
Synthesis of Nitrogen-Containing Heterocyclic Systems
The aldehyde functionality of this compound makes it a theoretical candidate for the synthesis of various nitrogen-containing heterocyclic systems through condensation and cyclization reactions. For instance, pyridinecarbaldehydes can react with amines, hydrazines, and other binucleophiles to form imines, hydrazones, and ultimately, more complex heterocyclic structures. Despite this potential, specific research articles detailing the use of this compound in the synthesis of other nitrogen-containing heterocycles could not be identified in the available literature.
Development of Novel Fluorinated Organic Compounds
The development of new methodologies for the synthesis of fluorinated organic molecules is an area of intense research due to the unique properties conferred by fluorine atoms. lew.ro As a fluorinated building block, this compound could theoretically serve as a starting material for the creation of novel fluorinated compounds. The trifluoromethoxy group is known to impart desirable physicochemical properties to organic molecules. thieme-connect.de Nevertheless, specific studies detailing the use of this compound for the development of new classes of fluorinated organic compounds are not presently available in the scientific literature.
Contribution to Compound Library Synthesis for Medicinal Chemistry
Compound libraries are essential tools in drug discovery for the high-throughput screening of potential therapeutic agents. openaccessjournals.com The synthesis of such libraries often relies on the use of versatile building blocks that allow for the rapid generation of a diverse range of molecules. While trifluoromethylpyridine libraries have been prepared for such purposes, there is no specific mention in the reviewed literature of this compound being employed in the combinatorial synthesis of compound libraries for medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
